4-methyl-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carboxylic Acid
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Overview
Description
4-methyl-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carboxylic acid is a heterocyclic organic compound that features a thiazole ring Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carboxylic acid typically involves the formation of the thiazole ring through cyclization reactions. One common method includes the reaction of 2-aminothiazole with appropriate carboxylic acid derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of thiazole derivatives with different functional groups.
Scientific Research Applications
4-methyl-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-methyl-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
- 2-aminothiazole
- 4-methylthiazole
- 2-[(2-methylphenyl)amino]thiazole
Uniqueness
What sets 4-methyl-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carboxylic acid apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. The presence of the carboxylic acid group and the methylphenylamino substitution enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
Properties
CAS No. |
436094-61-0 |
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Molecular Formula |
C12H12N2O2S |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
4-methyl-2-(2-methylanilino)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2S/c1-7-5-3-4-6-9(7)14-12-13-8(2)10(17-12)11(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
UXDRWYOMMXQNLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=C(S2)C(=O)O)C |
Origin of Product |
United States |
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